molecular formula C9H8F3NO B13052205 1-Amino-1-(2,3,4-trifluorophenyl)acetone

1-Amino-1-(2,3,4-trifluorophenyl)acetone

Cat. No.: B13052205
M. Wt: 203.16 g/mol
InChI Key: STILLQFPFFUFRZ-UHFFFAOYSA-N
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Description

Electronic Configuration of Fluorine Substituents

The three fluorine atoms on the phenyl ring induce significant electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms. This creates a polarized electron density profile across the aromatic system:

  • The meta- and para-positions relative to the amino-acetone group experience heightened electron deficiency, altering reactivity in electrophilic substitution reactions.
  • Coulombic interactions between fluorine’s lone pairs and the amino group’s proton may stabilize specific conformations, as seen in related trifluoromethylated acetophenones.

Comparative analysis with 1-amino-1-[4-(trifluoromethyl)phenyl]acetone (PubChem CID: 138111028) reveals that replacing the -CF3 group with -F substituents reduces steric bulk but amplifies localized electronegativity.

Tautomeric Equilibrium Studies

While keto-enol tautomerism is common in β-ketoamines, the absence of an α-hydrogen adjacent to the ketone in this molecule precludes traditional enolization. Instead, theoretical studies suggest potential imine-enamine equilibria , where the amino group could participate in proton transfer with the carbonyl oxygen. However, experimental validation remains absent in the available literature.

Crystallographic Data Interpretation

No direct crystallographic data for 1-amino-1-(2,3,4-trifluorophenyl)acetone is available in the provided sources. However, analogous compounds like 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (PubChem CID: 13355511) exhibit planar aromatic systems with bond lengths consistent with fluorine’s electronegative influence:

  • C-F bond lengths typically range from 1.34–1.38 Å, shorter than C-C bonds due to fluorine’s small atomic radius.
  • Dihedral angles between the phenyl ring and acetonic moiety likely fall between 10°–30°, as observed in sterically similar structures.

Comparative Structural Analysis with Related Aminoacetone Derivatives

Feature This compound 1-Amino-1-phenylacetone 1,1,1-Trifluoro-3-phenylpropan-2-one
Substituents 2,3,4-F3, -NH2 -H, -NH2 -CF3, -H
Molecular Weight ~209.15 g/mol ~149.19 g/mol ~188.15 g/mol
Electron Effects Strong -I/-R (F) Mild +I (H) Strong -I (CF3)
Polarity High (logP ~1.8 est.) Moderate (logP ~1.2) Moderate (logP ~2.1)

Key observations:

  • Fluorine substitution enhances polarity and metabolic stability compared to non-fluorinated analogs.
  • The trifluorophenyl group offers a balance between electronegativity and steric accessibility, unlike bulkier -CF3 groups.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-amino-1-(2,3,4-trifluorophenyl)propan-2-one

InChI

InChI=1S/C9H8F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-3,9H,13H2,1H3

InChI Key

STILLQFPFFUFRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

Preparation Methods

Direct Amination of 2,3,4-Trifluorophenylacetone

One approach involves the synthesis of 2,3,4-trifluorophenylacetone followed by amination at the alpha position to the ketone.

  • Starting Material: 2,3,4-trifluorobenzene derivatives or halogenated trifluorophenyl precursors.
  • Key Step: Introduction of the acetone side chain via Friedel-Crafts acylation or other carbonylation methods.
  • Amination: Conversion of the ketone to the amino ketone using reductive amination or substitution with ammonia/amines under controlled conditions.

Reductive Amination Using Sodium Diformamide

A documented method for related compounds (e.g., 1-amino-3-[4-(trifluoromethyl)phenyl]acetone hydrochloride) involves:

  • Reaction of the ketone intermediate with sodium diformamide in N,N-dimethylformamide (DMF) solvent.
  • Cooling the mixture in an ice bath initially, then stirring at room temperature overnight.
  • Work-up includes dilution with ethyl acetate and successive washing steps.
  • Yield reported: approximately 28% under inert atmosphere conditions.

This method highlights the importance of temperature control and inert atmosphere to prevent side reactions and degradation.

Multi-Step Functionalization Starting from Trifluoromethyl Fluorobenzene

A more complex synthetic pathway involves:

  • Step 1: Selective bromination of m-trifluoromethyl fluorobenzene using dibromo hydantoin in glacial acetic acid and sulfuric acid under reflux.
  • Step 2: Cyanide displacement of the bromide using cuprous cyanide in quinoline solvent at reflux for about 20 hours.
  • Step 3: Aminolysis substitution with liquid ammonia and alcohol to replace the cyano group with an amino group, yielding 4-amino-2-trifluoromethyl benzonitrile derivatives.

This process is characterized by high purity (>99%) and good overall yield (73-75%), with relatively mild conditions and lower consumption of hazardous reagents.

While this exact sequence is for a related trifluoromethyl-substituted aromatic amine, it illustrates the strategic use of halogenation, cyanation, and amination steps applicable to trifluorophenylacetone derivatives.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent N,N-Dimethylformamide (DMF), Ethyl Acetate DMF for reaction medium; ethyl acetate for extraction
Temperature 0°C (ice bath) to room temperature Cooling to control reaction rate and selectivity
Atmosphere Inert (Nitrogen or Argon) Prevents oxidation or side reactions
Reaction Time Overnight (12-24 hours) Ensures complete conversion
Reagents Ratio Sodium diformamide: ketone ~ 1:1 Stoichiometric balance important
Work-up Washing with water and organic solvents Purification to remove impurities
Yield ~28% (reported for related compound) Moderate; optimization may improve yield

Alternative Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation has been used in the synthesis of related amino acid derivatives fused with heterocyclic rings, significantly reducing reaction times and sometimes improving yields compared to conventional reflux methods.

  • Reaction times reduced from hours to minutes.
  • Enhanced reaction rates due to efficient heating.
  • Potential applicability to amination steps in trifluorophenylacetone synthesis.

Catalytic Hydrogenation and Rearrangement

Studies on trifluorophenyl-substituted oxazolidinones demonstrate that Pd/C-catalyzed hydrogenation and subsequent rearrangement can yield complex amino-alcohol structures, which could be adapted for the preparation of amino ketone derivatives with trifluorophenyl groups.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield (%)
Reductive amination with sodium diformamide Sodium diformamide, DMF, ice bath, inert atmosphere Mild conditions, straightforward Moderate yield, long reaction time ~28% (related compound)
Multi-step halogenation-cyanation-amination Dibromo hydantoin, cuprous cyanide, liquid ammonia High purity, good overall yield Multi-step, uses toxic cyanide 73-75% overall (related amine)
Microwave-assisted synthesis Microwave irradiation, aqueous medium Rapid reaction, potential yield improvement Requires specialized equipment Variable
Pd/C-catalyzed hydrogenation Pd/C catalyst, hydrogen gas, oxazolidinone precursors Access to complex derivatives Specific to certain substrates Not directly reported

Research Findings and Considerations

  • The presence of multiple fluorine atoms on the phenyl ring influences the electronic properties, affecting reactivity and regioselectivity.
  • Maintaining anhydrous and inert conditions is crucial to prevent side reactions and decomposition, especially when handling sensitive intermediates.
  • The use of organic acids and controlled temperature can improve the purity and yield of trifluoromethylated intermediates.
  • Safety considerations are paramount due to the use of cyanide reagents and reactive halogenating agents.
  • Emerging techniques such as microwave-assisted synthesis offer promising avenues for process intensification.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2,3,4-trifluorophenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Amino-1-(2,3,4-trifluorophenyl)acetone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-1-(2,3,4-trifluorophenyl)acetone exerts its effects involves interactions with various molecular targets. The trifluorophenyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related fluorinated compounds, emphasizing substituent effects, reactivity, and applications.

(Trifluoroacetyl)acetone ()

  • Structure : Contains two ketone groups and a trifluoromethyl substituent (CF₃).
  • Key Differences: The absence of an amino group reduces its utility in amine-mediated reactions (e.g., imine formation). The trifluoromethyl group enhances acidity (α-protons) compared to the trifluorophenyl group in the target compound, facilitating chelation with metals .
  • Applications : Used as a ligand in coordination chemistry and as a precursor for fluorinated polymers.

2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane ()

  • Structure : Features a hydroxyl group and trifluoroethyl (CF₃CH₂) moiety.
  • Key Differences: The hydroxyl group increases solubility in polar solvents, whereas the amino group in the target compound may enhance basicity. The trifluoroethyl group provides steric bulk but lacks the aromatic stabilization seen in the trifluorophenyl group .
  • Applications : Investigated for pharmaceutical uses, particularly in drug synthesis due to its stability under physiological conditions.

1-Amino-1-(3-cyclopentyloxyphenyl)acetone ()

  • Structure : Substituted with a cyclopentyloxy group (electron-donating) instead of trifluorophenyl (electron-withdrawing).
  • Key Differences: The cyclopentyloxy group increases lipophilicity but reduces electrophilicity at the aromatic ring, contrasting with the electron-deficient trifluorophenyl group. Molecular weight (233.31 g/mol) is higher than the target compound (estimated ~209.17 g/mol for C₉H₈F₃NO), influencing pharmacokinetic properties .
  • Applications : Discontinued commercial availability suggests niche use, possibly as a synthetic intermediate.

General Trends in Fluorinated Aromatic Ketones

  • Electronic Effects: Trifluorophenyl groups enhance electrophilicity at the ketone carbon, accelerating nucleophilic attacks compared to non-fluorinated analogs.
  • Solubility : Fluorinated aromatic compounds typically exhibit lower aqueous solubility but improved membrane permeability, critical for drug design.
  • Thermal Stability : Fluorine substitution increases thermal and oxidative stability, as seen in patented bromo-triazoloazepine derivatives ().

Comparative Data Table

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties Applications
1-Amino-1-(2,3,4-trifluorophenyl)acetone C₉H₈F₃NO (inferred) Amino, ketone, trifluorophenyl ~209.17 High lipophilicity, electrophilic ketone Pharmaceutical intermediates
(Trifluoroacetyl)acetone C₅H₅F₃O₂ Two ketones, CF₃ 170.09 Strong acidity, chelating agent Coordination chemistry, polymer synthesis
2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane C₉H₉F₃O Hydroxyl, CF₃CH₂ 190.16 Enhanced solubility, thermal stability Drug candidates, material science
1-Amino-1-(3-cyclopentyloxyphenyl)acetone C₁₄H₁₉NO₂ Amino, ketone, cyclopentyloxy 233.31 High lipophilicity, discontinued Niche synthetic intermediates

Research Implications and Limitations

  • Gaps in Data: Direct experimental data (e.g., melting points, spectroscopic profiles) for this compound are unavailable, necessitating reliance on analogous compounds.
  • Contradictions : While trifluorophenyl groups generally reduce solubility, their placement (2,3,4-substitution) may introduce steric effects that further complicate reactivity predictions.
  • Future Directions : Computational modeling (e.g., DFT studies) and targeted synthesis could validate inferred properties and expand applications in medicinal chemistry.

Biological Activity

1-Amino-1-(2,3,4-trifluorophenyl)acetone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3N, with a molecular weight of approximately 233.19 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and reactivity, which may contribute to its biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the trifluorophenyl moiety may engage in π-π interactions and hydrophobic interactions. These interactions are critical for modulating enzyme activity and influencing cellular pathways.

Therapeutic Potential

Research indicates that this compound exhibits several promising therapeutic activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In experimental models, it has shown potential in reducing inflammation markers .
  • Anticancer Activity : The compound has been explored for its cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in breast cancer cells (MCF-7), leading to decreased cell viability and altered cell cycle progression .
  • Antibacterial Properties : There is evidence that this compound possesses antibacterial activity against several strains of bacteria. Its minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics .

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of similar compounds, researchers found that derivatives of amino acetones could significantly inhibit IL-6 secretion in vitro. The results indicated that treatment with these compounds reduced inflammatory responses in macrophages by approximately 70% compared to controls .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound was shown to decrease cell viability with an IC50 value of 225 µM. Flow cytometry analysis revealed an increase in cells arrested in the S phase of the cell cycle, suggesting a mechanism involving apoptosis induction .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of IL-6 and TNF-α
AnticancerInduction of apoptosis in MCF-7 cells
AntibacterialEffective against E. faecalis and P. aeruginosa

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